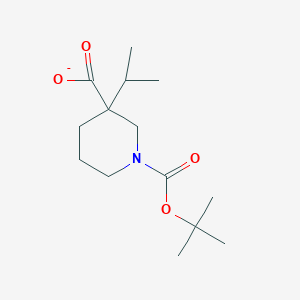![molecular formula C11H15N5O5 B12351628 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety. Its molecular formula is C11H15N5O6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with cyanamide, followed by cyclization and functional group modifications.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxidized purine derivatives, reduced nucleosides, and various substituted nucleosides .
Aplicaciones Científicas De Investigación
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in nucleic acid metabolism and as a potential antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to the disruption of viral replication or cancer cell proliferation. The pathways involved include the inhibition of DNA polymerase and reverse transcriptase .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but lacking the methoxy group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: A nucleoside with hypoxanthine as the base, used in various biochemical studies.
Uniqueness
The uniqueness of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one lies in its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group and the specific stereochemistry of the sugar moiety contribute to its unique interactions with biological targets .
Propiedades
Fórmula molecular |
C11H15N5O5 |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-7,10,17-18H,2H2,1H3,(H2,12,15,19)/t4-,5?,6-,7-,10-/m1/s1 |
Clave InChI |
UOIDLCZSMDOLQJ-XXWJQXOGSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)CO)O |
SMILES canónico |
COC1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)

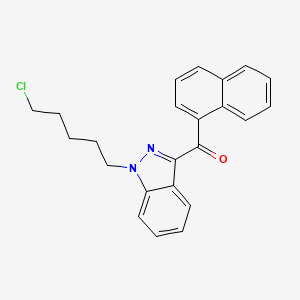
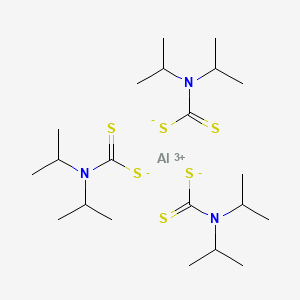
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

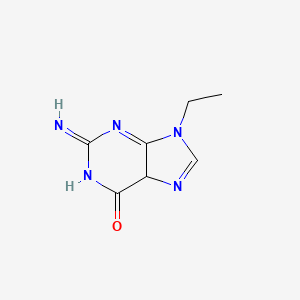
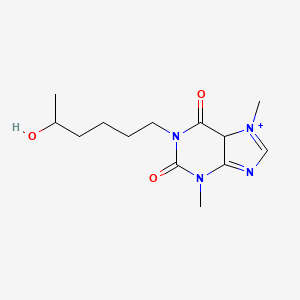
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
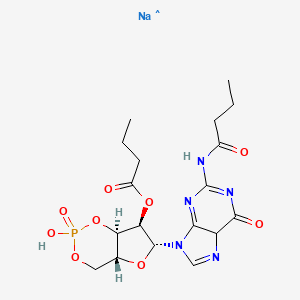
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)

